Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of benzodioxole, dimethoxyphenyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic synthesis. The process may include:
Formation of the Benzodioxole Moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction involving 5-bromo-benzo[d][1,3]dioxole and appropriate amines.
Construction of the Oxazolyl Group: This step may involve the cyclization of suitable precursors under acidic or basic conditions.
Phosphonate Introduction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxazolyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It is being explored for its anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound can be used to study the effects of phosphonate-containing molecules on biological systems.
Chemical Biology: It serves as a tool for investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects involves:
Comparison with Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole moiety and have shown anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds are structurally similar and have been studied for their anti-inflammatory and cytotoxic properties.
Uniqueness: Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate is unique due to its combination of benzodioxole, dimethoxyphenyl, and oxazolyl groups, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H23N2O8P |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H23N2O8P/c1-25-15-8-6-14(10-17(15)26-2)19-23-21(32(24,27-3)28-4)20(31-19)22-11-13-5-7-16-18(9-13)30-12-29-16/h5-10,22H,11-12H2,1-4H3 |
InChI Key |
KGIXDRJJMREMHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)P(=O)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.